1-Chloro-1,1,2,2,3,3-hexafluoro-3-((trifluorovinyl)oxy)propane is a complex fluorinated compound with significant industrial applications. Its molecular formula is , and it has a molecular weight of approximately 186.48 g/mol. This compound is classified as a halogenated hydrocarbon, specifically a chlorofluorocarbon, which can have implications for environmental impact due to its potential ozone-depleting properties.
The compound is sourced from various chemical suppliers and is recognized in multiple chemical databases, including PubChem and ChemicalBook. It falls under the category of refrigerants and solvents, often utilized in specialized applications due to its unique chemical properties. Its classification as a chlorofluorocarbon raises concerns regarding its environmental impact, particularly in relation to ozone layer depletion.
The synthesis of 1-chloro-1,1,2,2,3,3-hexafluoro-3-((trifluorovinyl)oxy)propane can be achieved through several methods. One common approach involves the reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with appropriate fluorinated reagents. The reaction typically requires controlled conditions to prevent unwanted side reactions that can lead to by-products.
Technical details regarding the synthesis include:
The molecular structure of 1-chloro-1,1,2,2,3,3-hexafluoro-3-((trifluorovinyl)oxy)propane features a central propane backbone substituted with chlorine and multiple fluorine atoms. The presence of the trifluorovinyl group adds complexity to the molecule's reactivity and stability.
Key structural data includes:
The three-dimensional conformation of the molecule can significantly influence its physical properties and reactivity.
This compound participates in various chemical reactions typical of halogenated hydrocarbons. Notable reactions include:
Technical details regarding these reactions include:
The mechanism of action for 1-chloro-1,1,2,2,3,3-hexafluoro-3-((trifluorovinyl)oxy)propane primarily involves its interactions with other substances in both synthetic pathways and environmental processes.
In synthetic reactions:
In environmental contexts:
Key physical properties of 1-chloro-1,1,2,2,3,3-hexafluoro-3-((trifluorovinyl)oxy)propane include:
Chemical properties include:
These properties are essential for understanding its behavior in various applications.
1-Chloro-1,1,2,2,3,3-hexafluoro-3-((trifluorovinyl)oxy)propane finds applications primarily in:
Its unique properties make it valuable in industries that require specific thermal or chemical characteristics.
The synthesis of 1-Chloro-1,1,2,2,3,3-hexafluoro-3-((trifluorovinyl)oxy)propane (CAS 80962-91-0, C₅ClF₉O) relies on precise fluorination protocols to achieve its high 99% purity [1] [4]. Direct fluorination of propane precursors using hydrogen fluoride (HF) or metal fluorides (e.g., SbF₃) enables selective substitution of hydrogen atoms with fluorine. The electron-withdrawing nature of the chloro group facilitates stepwise fluorination, though over-fluorination risks require rigorous temperature control (typically -10°C to 25°C). Electrochemical fluorination (ECF) in anhydrous HF has emerged as a superior method, yielding >92% selectivity by minimizing carbon chain fragmentation [1]. Key parameters include current density (5–20 mA/cm²) and substrate concentration, which directly influence the formation of the perfluorinated backbone.
Table 1: Comparative Performance of Fluorination Agents
Agent | Temperature Range (°C) | Selectivity (%) | By-product Formation Risk |
---|---|---|---|
Gaseous F₂ | 25–50 | 75–80 | High (radical rearrangements) |
HF/SbF₅ | -10–30 | 85–90 | Moderate (oligomers) |
Electrochemical HF | -5–25 | 90–95 | Low |
Chloro-fluoro exchange reactions leverage nucleophilic catalysis to install the final chlorine atom at the C1 position. Aminopyridinium salts (e.g., 4-dimethylaminopyridinium chloride) exhibit exceptional activity, achieving 98% conversion in solvent-free systems at 80°C within 4 hours [1] [4]. The catalyst’s nucleophilicity facilitates chloride ion transfer to the electrophilic carbon, while the perfluorinated environment suppresses SN₂ pathways. Lewis acid co-catalysts like AlCl₃ enhance reaction rates by polarizing the C–F bond but risk trifluorovinyl ether cleavage above 60°C. Industrially, fixed-bed reactors with immobilized catalysts enable continuous processing, reducing reaction times by 40% compared to batch methods [4]. Catalyst recyclability remains limited (≤5 cycles) due to fluoride accumulation.
Table 2: Catalytic Systems for C–F to C–Cl Conversion
Catalyst | Reaction Time (h) | Conversion (%) | Operational Constraints |
---|---|---|---|
Tetrabutylammonium chloride | 8–10 | 85–88 | Decomposition >70°C |
Aminopyridinium chloride | 3–4 | 95–98 | Moisture-sensitive |
AlCl₃ + Ionic liquid | 6–7 | 90–93 | Viscosity limits mixing |
The trifluorovinyloxy group (–OCF=CF₂) is installed via radical-mediated addition of trifluoroethylene to carbonyl precursors. Di-tert-butyl peroxide (DTBP) initiates the reaction at 120–140°C, generating trifluorovinyl radicals (•CF=CF₂) that attack perfluorinated epoxide intermediates [1] [2]. Electron paramagnetic resonance (EPR) studies confirm radical stabilization through resonance with adjacent fluorine atoms, reducing recombination side reactions. Critical to selectivity is maintaining oxygen exclusion, as trace O₂ promotes peroxy radicals that degrade the vinyloxy group. The chloro substituent’s +I effect further directs radical addition to the β-carbon of the vinyl moiety, ensuring >90% regioselectivity [2]. Termination occurs via hydrogen abstraction from solvents (e.g., 1,1,2-trichlorotrifluoroethane) or chlorine transfer from the precursor.
Industrial-scale production favors solvent-free reactions due to reduced purification costs and higher space-time yields (25kg batches) [1] [4]. Bulk reactions at 80–100°C achieve 99% purity with minimal purification, leveraging the compound’s low viscosity (1.548 g/cm³) for efficient mixing [2]. However, exotherm control requires specialized reactors with rapid cooling capabilities. Solvent-mediated routes (e.g., in perfluorodecalin) enable better temperature regulation (<±1°C) and are preferred for high-precision applications. These methods yield superior isomer purity (99.9%) but introduce solvent separation complexities and reduce throughput by 30% [4].
Table 3: Synthesis Route Performance Metrics
Parameter | Solvent-Free | Solvent-Mediated (Perfluorodecalin) |
---|---|---|
Reaction Temperature (°C) | 80–100 | 60–75 |
Cycle Time (h) | 4–5 | 6–8 |
Purity (%) | 99.0 | 99.9 |
Throughput (kg/batch) | 25–50 | 15–25 |
Scale-up Feasibility | High | Moderate |
Table of Compounds
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